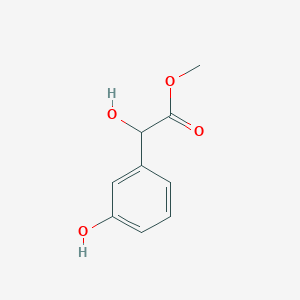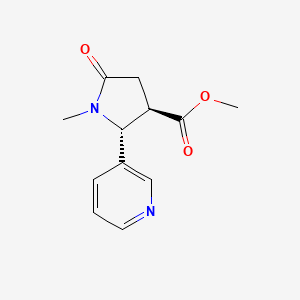
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known as vanillylmandelic acid methyl ester, is a natural compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate and its derivatives are involved in the synthesis and study of complex organic compounds. For instance, the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through Grignard reaction showcases the compound's role in creating drug intermediates, highlighting its significance in organic chemistry and drug development processes (W. Min, 2015). Additionally, the study on the electrochemical reduction of o-nitrophenylthioacetic derivatives to produce 2H-1,4-benzothiazines underlines the electrochemical aspects and potential synthetic applications of related compounds (D. Sicker et al., 1995).
Pharmacology and Biological Activities
Research into the pharmacological properties of this compound derivatives has unveiled their potential in various biological applications. The isolation of phenylacetic acid derivatives from Curvularia lunata culture, including compounds with structural similarities, highlights the exploration of natural products for potential antimicrobial and antioxidant properties. Though the specific derivatives mentioned lack significant activity, the research points towards ongoing investigations into related compounds for biological activities (Gouri B. Varma et al., 2006).
Enzyme Substrate Studies
In the context of enzymology, the development of stable chromogenic substrates for esterases using derivatives of this compound demonstrates the utility in biochemical assays and studies. Such substrates facilitate the detection of esterase activity, crucial in various biological processes and the activation of prodrugs within human cells (Michael N. Levine et al., 2008).
Materials Science and Environmental Applications
The solubility studies of related compounds in ionic liquids and their applications in CO2 capture and natural gas sweetening are noteworthy. These studies not only shed light on the physicochemical properties of this compound derivatives but also their potential environmental applications, particularly in the context of reducing greenhouse gas emissions and improving the sustainability of industrial processes (S. Mattedi et al., 2011).
Mechanism of Action
Target of Action
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate is an organic compound that is primarily used as an intermediate in the production of the fungicide azoxystrobin . The primary target of this compound is therefore the enzymes and proteins involved in the biosynthesis of fungi, which are inhibited by azoxystrobin.
Mode of Action
Azoxystrobin works by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of azoxystrobin and the subsequent inhibition of fungal respiration. The compound is likely metabolized in the fungus to produce reactive species that interfere with the electron transport chain in the mitochondria, disrupting ATP production and leading to cell death .
Result of Action
The result of the action of this compound, through its metabolite azoxystrobin, is the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the mitochondria, leading to a lack of ATP and subsequent cell death .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other organisms. For example, the efficacy of azoxystrobin can be affected by the pH of the environment, with optimal activity observed at neutral to slightly acidic pH levels. Additionally, temperature can influence the rate of chemical reactions and thus the speed at which the compound is metabolized to its active form .
properties
IUPAC Name |
methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNXLEGMCKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)
![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2916922.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2916926.png)
![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)
![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)
